An In-depth Technical Guide to 5-(Piperidin-1-yl)quinolin-8-amine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 5-(Piperidin-1-yl)quinolin-8-amine: Synthesis, Properties, and Therapeutic Potential
A Senior Application Scientist's Synthesis of Core Chemical Attributes and Prospective Applications for Researchers and Drug Development Professionals.
This guide provides a comprehensive technical overview of the chemical structure and molecular properties of 5-(Piperidin-1-yl)quinolin-8-amine, a heterocyclic amine belonging to the 8-aminoquinoline class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential therapeutic applications of this and related molecules.
Introduction: The 8-Aminoquinoline Scaffold in Medicinal Chemistry
The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized for its role in the development of antimalarial drugs.[1][2] The prototypical compound of this class, primaquine, remains a crucial therapeutic for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[1][3] The mechanism of action for 8-aminoquinolines is believed to involve the generation of reactive oxygen species through autoxidation of the 8-amino group, leading to oxidative stress within the parasite.[4] Beyond their antimalarial properties, derivatives of 8-aminoquinoline have been investigated for a range of other therapeutic applications, including as anticancer and neuroprotective agents.[5][6] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The subject of this guide, 5-(Piperidin-1-yl)quinolin-8-amine, features a piperidine moiety at the C5 position, a structural modification that is anticipated to significantly influence its steric and electronic properties, and consequently, its pharmacological profile.
Chemical Structure and Identification
5-(Piperidin-1-yl)quinolin-8-amine is a tricyclic aromatic compound composed of a quinoline ring system substituted with an amino group at the 8-position and a piperidin-1-yl group at the 5-position.
Key Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₄H₁₇N₃ | [7] |
| Molecular Weight | 227.31 g/mol | [7] |
| IUPAC Name | 5-(Piperidin-1-yl)quinolin-8-amine | |
| SMILES | C1CCN(CC1)C2=C3C=CC=NC3=C(C=C2)N | [7] |
| InChI | InChI=1S/C14H17N3/c15-12-6-7-13(17-9-2-1-3-10-17)11-5-4-8-16-14(11)12/h4-8H,1-3,9-10,15H2 | [7] |
| CAS Number | 1152988-09-4; 856090-97-6 | [8] |
Note on CAS Numbers: There appear to be two CAS numbers associated with this compound in different databases. Further verification is required to ascertain the correct and primary identifier.
Structural Diagram
Caption: 2D Chemical Structure of 5-(Piperidin-1-yl)quinolin-8-amine.
Proposed Synthesis Pathways
Pathway 1: Nitration and Reduction of a Piperidinyl-Quinoline Precursor
This approach involves the initial synthesis of a 5-(piperidin-1-yl)quinoline followed by nitration and subsequent reduction of the nitro group.
Caption: Proposed Synthesis Pathway 1 for 5-(Piperidin-1-yl)quinolin-8-amine.
Experimental Protocol (Hypothetical):
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Synthesis of 5-(Piperidin-1-yl)quinoline (B): To a solution of 5-bromoquinoline (A) in an appropriate solvent (e.g., toluene), add piperidine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu). Heat the reaction mixture under an inert atmosphere until the starting material is consumed. Purify the product by column chromatography. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[9][10][11]
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Synthesis of 5-(Piperidin-1-yl)-8-nitroquinoline (C): Dissolve 5-(piperidin-1-yl)quinoline (B) in concentrated sulfuric acid at a low temperature. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature. The nitration of quinoline typically yields a mixture of 5- and 8-nitro isomers.[12] The directing effect of the piperidinyl group at the 5-position would need to be considered. Separation of the desired 8-nitro isomer may be required.
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Synthesis of 5-(Piperidin-1-yl)quinolin-8-amine (D): Reduce the nitro group of 5-(piperidin-1-yl)-8-nitroquinoline (C) to an amine. This can be achieved using various reducing agents, such as iron powder in acetic acid or catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[13]
Pathway 2: Late-Stage Introduction of the Piperidine Moiety
This alternative strategy involves the formation of the 8-aminoquinoline core first, followed by the introduction of the piperidine substituent.
Caption: Proposed Synthesis Pathway 2 for 5-(Piperidin-1-yl)quinolin-8-amine.
Experimental Protocol (Hypothetical):
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Synthesis of 5-Bromo-8-nitroquinoline (E): This starting material can be synthesized from quinoline through nitration followed by bromination, or from a pre-brominated quinoline.
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Synthesis of 5-Bromoquinolin-8-amine (F): The nitro group of 5-bromo-8-nitroquinoline (E) is reduced to the corresponding amine using standard reduction methods as described in Pathway 1.
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Synthesis of 5-(Piperidin-1-yl)quinolin-8-amine (G): The final step involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 5-bromoquinolin-8-amine (F) and piperidine. This reaction would require careful optimization of the catalyst, ligand, base, and solvent system to achieve a good yield.
Physicochemical and Molecular Properties (Predicted)
Due to the lack of published experimental data for 5-(Piperidin-1-yl)quinolin-8-amine, the following properties are predicted based on the known characteristics of the 8-aminoquinoline scaffold and related compounds.
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Physical State | Likely a solid at room temperature | The parent compound, 8-aminoquinoline, is a pale yellow solid with a melting point of 65 °C.[3] The increased molecular weight and intermolecular interactions from the piperidine group would likely result in a higher melting point. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and chloroform. | The basic nitrogen atoms in the quinoline, amino, and piperidine groups can be protonated, which may increase aqueous solubility at low pH. The overall molecule has significant hydrophobic character. |
| pKa | Expected to have multiple pKa values corresponding to the quinoline nitrogen, the 8-amino group, and the piperidine nitrogen. | The quinoline nitrogen will be weakly basic, while the 8-amino and piperidine nitrogens will be more basic. The exact values will be influenced by the electronic effects of the substituents. |
| LogP | Moderately lipophilic | The piperidine group will increase the lipophilicity compared to the parent 8-aminoquinoline. |
Analytical Characterization (Proposed Methods)
A comprehensive analytical characterization of 5-(Piperidin-1-yl)quinolin-8-amine would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring system, the protons of the piperidine ring, and the protons of the 8-amino group. The chemical shifts and coupling patterns of the quinoline protons would be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbon atoms of the quinoline and piperidine rings.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern. Electrospray ionization (ESI) in positive ion mode would likely be an effective method, protonating the basic nitrogen atoms to form [M+H]⁺ ions.[14]
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C and C=N stretching of the quinoline ring.[15]
Chromatography
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High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would be a good starting point.
-
Thin-Layer Chromatography (TLC): TLC would be a useful technique for monitoring the progress of the synthesis reactions.
Potential Therapeutic Applications and Mechanism of Action
While the specific biological activity of 5-(Piperidin-1-yl)quinolin-8-amine has not been reported, its structural similarity to other biologically active 8-aminoquinolines suggests several potential therapeutic applications.
Antimalarial Activity
Given that the 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine, it is plausible that 5-(Piperidin-1-yl)quinolin-8-amine could exhibit activity against the liver stages of Plasmodium parasites.[1] The bulky piperidine group at the 5-position may influence the compound's interaction with parasitic targets and its metabolic stability.
Anticancer Activity
Several quinoline derivatives have demonstrated potent antiproliferative activities.[6] Some 8-hydroxyquinoline derivatives have shown selective toxicity towards multidrug-resistant cancer cells.[16] The mechanism of anticancer action for some quinoline-5,8-diones involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] It would be of interest to investigate whether 5-(Piperidin-1-yl)quinolin-8-amine or its oxidized metabolites could exhibit similar activities.
Neuroprotective Activity
Derivatives of 8-hydroxyquinoline have been explored for their potential in treating neurodegenerative diseases.[5] This is often attributed to their ability to chelate metal ions and reduce oxidative stress. While 5-(Piperidin-1-yl)quinolin-8-amine lacks the 8-hydroxyl group, the overall electronic and chelating properties of the 8-aminoquinoline scaffold could still confer some neuroprotective effects.
Mechanism of Action (Hypothetical)
The biological activity of 5-(Piperidin-1-yl)quinolin-8-amine is likely to be mediated by mechanisms similar to other 8-aminoquinolines, which may include:
-
Generation of Reactive Oxygen Species (ROS): The 8-amino group can undergo redox cycling, leading to the production of ROS that can damage parasitic or cancer cells.[4]
-
Inhibition of Key Enzymes: The compound may act as an inhibitor of specific enzymes that are crucial for the survival of pathogens or the proliferation of cancer cells.
-
Intercalation with DNA: The planar quinoline ring system may allow the molecule to intercalate with DNA, thereby disrupting DNA replication and transcription.
Future Perspectives
5-(Piperidin-1-yl)quinolin-8-amine represents an under-explored derivative within the pharmacologically significant class of 8-aminoquinolines. The lack of extensive research on this specific compound presents a clear opportunity for further investigation. Future research should prioritize the following:
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Development of a robust and scalable synthetic route: A confirmed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for detailed biological evaluation.
-
Comprehensive physicochemical and analytical characterization: Experimental determination of properties such as melting point, solubility, pKa, and detailed spectroscopic analysis is needed to establish a complete profile of the compound.
-
In-depth biological evaluation: Screening of the compound against a panel of cancer cell lines, various strains of Plasmodium, and in models of neurodegenerative diseases would help to identify its most promising therapeutic applications.
-
Mechanistic studies: Elucidation of the specific biological targets and mechanism of action will be crucial for guiding further drug development efforts.
The insights gained from the study of 5-(Piperidin-1-yl)quinolin-8-amine could contribute to the broader understanding of the structure-activity relationships within the 8-aminoquinoline class and pave the way for the development of novel therapeutics with improved efficacy and safety profiles.
References
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